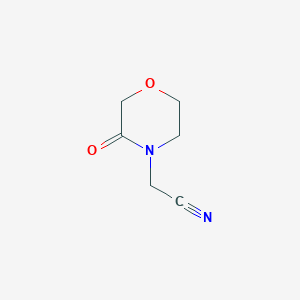
2-(3-Oxomorpholino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxomorpholino)acetonitrile is a chemical compound that features a morpholine ring with a ketone group at the third position and a nitrile group attached to the acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxomorpholino)acetonitrile typically involves the reaction of 2-(3-oxomorpholino)acetamide with a dehydrating agent. The reaction is carried out at temperatures ranging from 0 to 50 degrees Celsius in the presence of an optional solvent . This method ensures the efficient conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .
化学反応の分析
Types of Reactions
2-(3-Oxomorpholino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
2-(3-Oxomorpholino)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(3-Oxomorpholino)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various chemical reactions. The morpholine ring provides stability and enhances the compound’s reactivity. These interactions can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
Rivaroxaban: A compound with a similar morpholine ring structure used as an anticoagulant.
2-Oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde: A compound with similar functional groups used in antimicrobial research.
Uniqueness
2-(3-Oxomorpholino)acetonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
2-(3-oxomorpholin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H8N2O2/c7-1-2-8-3-4-10-5-6(8)9/h2-5H2 |
InChIキー |
YPPJUMZSEMVHGJ-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


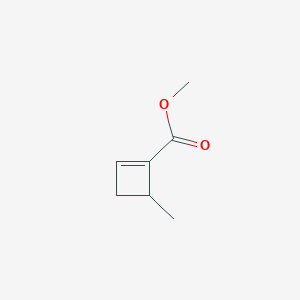


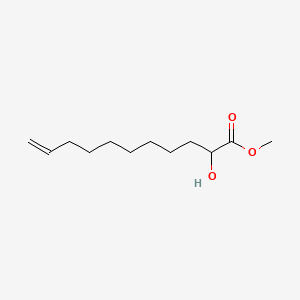
![N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)
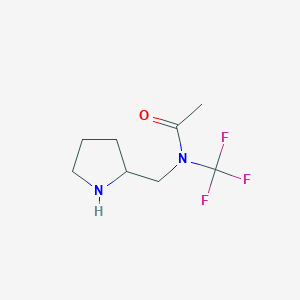




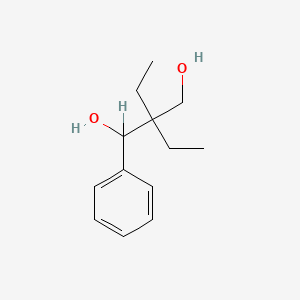
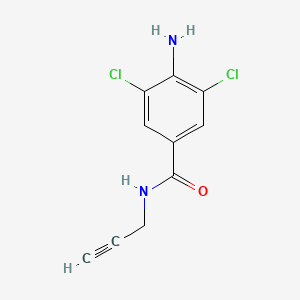

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
